molecular formula C11H9BrN2O B14770582 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

Cat. No.: B14770582
M. Wt: 265.11 g/mol
InChI Key: ZQUSFHUDKWQISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-cancer properties, showing significant antiproliferative activity against various cancer cell lines .

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .

Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex heterocyclic structures .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one makes it unique compared to its analogs. This halogen atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9BrN2O/c12-9-5-7-6-3-1-2-4-8(6)13-10(7)11(15)14-9/h1-5,7,10,13H,(H,14,15)

InChI Key

ZQUSFHUDKWQISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C=C(NC(=O)C3N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.